molecular formula C23H20N2O4S B2995106 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-23-2

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2995106
CAS No.: 941972-23-2
M. Wt: 420.48
InChI Key: KXVSJJZBPMNSTJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its benzoxazole and phenylacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(benzo[d]oxazol-2-yl)phenylamine with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere with a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.

  • Reduction: The nitro groups, if present, can be reduced to amines.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Amines.

  • Substitution: Sulfonyl-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

  • N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide: Lacks the ethylsulfonyl group.

  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methyl group instead of ethyl.

  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(propylsulfonyl)phenyl)acetamide: Similar structure but with a propyl group instead of ethyl.

Uniqueness: The presence of the ethylsulfonyl group in N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide provides unique chemical and biological properties compared to its analogs. This group enhances the compound's lipophilicity and potential for biological activity.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSJJZBPMNSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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